3-methoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
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Overview
Description
Thiazolo[3,2-b][1,2,4]triazole derivatives are a class of compounds that have been studied for their potential biological activities . They have been found to possess a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .
Synthesis Analysis
The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives often involves the condensation reaction of 3-substituted-1,2,4-triazole with chloroacetic acid in acidic media .
Molecular Structure Analysis
The molecular structures of these compounds are often confirmed via the single-crystal X-ray diffraction method .
Chemical Reactions Analysis
The chemical reactions involving these compounds are complex and can vary depending on the specific substituents present on the thiazolo[3,2-b][1,2,4]triazole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their specific structure and substituents.
Scientific Research Applications
Photophysical Property Study and Synthetic Applications
Compounds with structures similar to the specified chemical have been synthesized and evaluated for their photophysical properties. For example, novel fluorescent triazole derivatives have been developed, showing potential applications in materials science for their emission properties, stability, and theoretical understanding through DFT computations (Padalkar et al., 2015).
Medicinal Chemistry and Drug Development
Thiazole and triazole derivatives have been synthesized with potential anti-inflammatory and analgesic activities. These compounds have shown significant activity as cyclooxygenase inhibitors, highlighting their potential as pharmaceutical agents (Abu‐Hashem et al., 2020). Additionally, benzamide derivatives have been explored for antimicrobial properties, suggesting the utility of such compounds in developing new antimicrobial agents (Priya et al., 2006).
Catalysis and Material Science
Thiazole derivatives have been incorporated into molybdenum(VI) complexes, demonstrating efficient catalytic activity for oxidation reactions. Such catalysts offer potential for reuse and stability, making them suitable for industrial applications (Ghorbanloo et al., 2017).
Antiviral Research
Benzamide-based heterocycles have been synthesized and evaluated for their antiviral activities, particularly against avian influenza viruses. This research underscores the potential of structurally complex benzamide derivatives in the development of new antiviral drugs (Hebishy et al., 2020).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with these compounds can also vary widely depending on their specific structure and substituents. It’s important to handle these compounds with care and use appropriate safety measures.
Future Directions
Properties
IUPAC Name |
3-methoxy-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-14-5-3-6-15(11-14)19-23-21-25(24-19)17(13-28-21)9-10-22-20(26)16-7-4-8-18(12-16)27-2/h3-8,11-13H,9-10H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKQBKZNWBLGJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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